Octamethylsilsesquioxane

Description

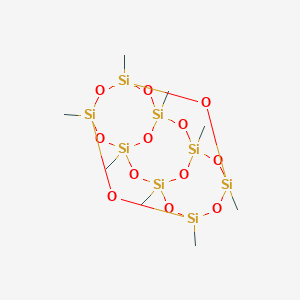

Structure

3D Structure

Properties

IUPAC Name |

1,3,5,7,9,11,13,15-octamethyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H24O12Si8/c1-21-9-22(2)12-25(5)14-23(3,10-21)16-27(7)17-24(4,11-21)15-26(6,13-22)19-28(8,18-25)20-27/h1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOQGBGSEJYZNPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)C)C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H24O12Si8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20893395 | |

| Record name | Octa(methylsilsesquioxane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17865-85-9 | |

| Record name | 1,3,5,7,9,11,13,15-Octamethylpentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17865-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentacyclo(9.5.1.13,9.15,15.17,13)octasiloxane, 1,3,5,7,9,11,13,15-octamethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017865859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane, 1,3,5,7,9,11,13,15-octamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octa(methylsilsesquioxane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Sol-Gel Synthesis of Octamethylsilsesquioxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sol-gel synthesis of octamethylsilsesquioxane (Me-T8), a polyhedral oligomeric silsesquioxane (POSS) with significant potential in various scientific and biomedical applications. This document details the underlying chemical principles, experimental protocols, and key parameters influencing the synthesis, offering a practical resource for researchers in materials science and drug development.

Introduction to this compound and the Sol-Gel Method

This compound is a cage-like molecule with the chemical formula (CH₃SiO₁.₅)₈. Its structure consists of a cubic silica core with a methyl group attached to each of the eight silicon atoms. This unique hybrid organic-inorganic structure imparts desirable properties such as thermal stability, hydrophobicity, and compatibility with various polymer matrices. These characteristics make Me-T8 a valuable building block in the development of advanced materials, including nanocomposites, coatings, and drug delivery systems.

The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules.[1] The process involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. For the synthesis of silsesquioxanes, this typically involves the hydrolysis and condensation of organoalkoxysilane precursors.[1] The sol-gel method offers several advantages, including mild reaction conditions, high product purity, and the ability to control the structure and properties of the final material at the molecular level.

The Chemistry of this compound Synthesis

The sol-gel synthesis of this compound proceeds through two primary reactions: hydrolysis and condensation of a methylalkoxysilane precursor, most commonly methyltrimethoxysilane (MTMS) or methyltriethoxysilane (MTES).

Step 1: Hydrolysis

In the presence of water and a catalyst (typically an acid or a base), the alkoxy groups (-OR) of the silane precursor are replaced by hydroxyl groups (-OH).

Step 2: Condensation

The resulting silanol intermediates then undergo condensation reactions to form siloxane bonds (Si-O-Si), leading to the gradual formation of the three-dimensional cage structure of this compound. This can occur through either water-producing or alcohol-producing pathways.[2]

The precise control of these reaction rates is crucial for selectively forming the desired T8 cage structure and minimizing the formation of oligomeric or polymeric byproducts.

Experimental Protocols for this compound Synthesis

While specific reaction conditions can be optimized, the following protocols provide a general framework for the sol-gel synthesis of this compound.

Acid-Catalyzed Synthesis from Methyltrimethoxysilane (MTMS)

This method is a common approach for producing Me-T8.

Materials:

-

Methyltrimethoxysilane (MTMS)

-

Methanol (or other suitable solvent like butanol)

-

Deionized water

-

Hydrochloric acid (HCl) or other acid catalyst

-

Acetone (for washing and recrystallization)

Procedure:

-

Prepare a solution of methanol, deionized water, and hydrochloric acid in a reaction flask.

-

While vigorously stirring the solution, add methyltrimethoxysilane dropwise. The rate of addition can influence the yield and crystallinity of the product.[3]

-

After the addition is complete, continue stirring the reaction mixture at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 5 hours).[3]

-

A white crystalline precipitate of this compound will form.

-

Collect the precipitate by filtration.

-

Wash the product with a suitable solvent, such as a methanol/ethanol mixture, to remove any unreacted starting materials or byproducts.[3]

-

Purify the crude product by recrystallization from a solvent like acetone.

-

Dry the purified crystals under vacuum.

Factors Influencing Synthesis

The successful synthesis of this compound with high yield and purity is dependent on several key experimental parameters.

| Parameter | Effect on Synthesis | Typical Range |

| Precursor Concentration | Influences reaction kinetics and the formation of crystalline product. Lower concentrations can favor the formation of the desired T8 cage.[3] | 0.3 - 0.5 M[3] |

| Temperature | Affects the rates of hydrolysis and condensation. Higher temperatures can accelerate the reaction but may also lead to the formation of undesirable byproducts. An optimal temperature is crucial for high crystallinity.[3] | 28 - 60 °C[3] |

| Catalyst Type and Concentration | Acid or base catalysts are used to control the pH and the rates of hydrolysis and condensation. The choice of catalyst can impact the final product structure. | Acidic (e.g., HCl) or basic conditions |

| Solvent | The solvent system influences the solubility of reactants and intermediates and can affect the reaction pathway. | Methanol, Ethanol, Butanol[3] |

| Water to Silane Ratio | The stoichiometric amount of water is required for complete hydrolysis. Excess water can influence the condensation process. | - |

| Reaction Time | Sufficient time must be allowed for the complete formation and crystallization of the T8 cage. | Several hours to days[3] |

Data Presentation

The following tables summarize quantitative data from literature on the synthesis of silsesquioxanes, providing a basis for experimental design and optimization.

Table 1: Effect of Temperature and Monomer Concentration on Octavinylsilsesquioxane Synthesis

(Note: Data for octavinylsilsesquioxane is presented here as a close analogue to this compound, illustrating the impact of reaction parameters.)

| Monomer Concentration (M) | Temperature (°C) | Crystallinity (%) | Yield (%) | Crystallite Size (nm) |

| 0.4 | 60 | 96 | - | - |

(Data adapted from a study on octavinylsilsesquioxane synthesis, highlighting the high crystallinity achievable under optimized conditions.[3])

Table 2: Effect of Monomer Addition Rate on Yield

| Monomer Addition Rate | Yield (%) |

| 20 µL/min | 72 |

(This data, also from octavinylsilsesquioxane synthesis, demonstrates that a slower, controlled addition of the precursor can lead to a high product yield.[3])

Visualization of Experimental Workflow and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key processes in the sol-gel synthesis of this compound.

Conclusion

The sol-gel method provides a robust and adaptable route for the synthesis of this compound. By carefully controlling key experimental parameters such as precursor concentration, temperature, and catalyst, researchers can achieve high yields of crystalline Me-T8. This technical guide serves as a foundational resource for scientists and professionals seeking to produce and utilize this versatile nanomaterial in their research and development endeavors, particularly in the fields of advanced materials and drug delivery. Further optimization of the detailed protocols will enable the tailored synthesis of Me-T8 to meet the specific requirements of various applications.

References

An In-depth Technical Guide to the Fundamental Properties of Octamethylsilsesquioxane Cage Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of the octamethylsilsesquioxane cage structure, a key molecule in materials science and nanomedicine. This document details its synthesis, structural characteristics, and physicochemical properties, with a focus on its potential applications in drug delivery systems.

Introduction

This compound, a member of the polyhedral oligomeric silsesquioxanes (POSS) family, is a discrete, cage-like molecule with the chemical formula C8H24O12Si8.[1][2] Its unique three-dimensional structure, comprising an inorganic silica core and eight organic methyl groups at the vertices, imparts a range of desirable properties including high thermal stability, hydrophobicity, and biocompatibility.[3][4] These characteristics make it a promising building block for the creation of advanced hybrid materials and a potential nanocarrier for therapeutic agents.[3][4]

Molecular Structure and Physicochemical Properties

The fundamental properties of this compound are summarized in the tables below, providing a quick reference for researchers.

Table 1: General and Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C8H24O12Si8 | [1] |

| Molecular Weight | 536.95 g/mol | [1] |

| CAS Number | 17865-85-9 | [2] |

| Appearance | White, crystalline powder | [3] |

| Melting Point | >350 °C | [2] |

| Density | 1.26 g/cm³ |

Table 2: Crystallographic Data

| Parameter | Value | Reference |

| Crystal System | Rhombohedral | [5] |

| Space Group | R-3 | [1][5] |

| Unit Cell Dimensions | a = 12.4443 Å, c = 13.0384 Å | [1] |

| Si-O Bond Length | ~1.62 Å | [5] |

| Si-C Bond Length | ~1.85 Å | [5] |

| Si-O-Si Bond Angle | ~148.5° | [5] |

| O-Si-O Bond Angle | ~109.5° | [5] |

Table 3: Spectroscopic Data

| Technique | Peak Position (cm⁻¹ or ppm) | Assignment | Reference |

| FTIR | ~2970, ~2910 | C-H stretching | [6] |

| ~1270 | Si-CH₃ stretching | [6] | |

| ~1100, ~1026 | Si-O-Si asymmetric stretching (cage) | [7] | |

| ~760 | Si-O-Si symmetric stretching | [7] | |

| ¹H NMR (CDCl₃) | ~0.15 | s, Si-CH₃ | [8] |

| ¹³C NMR (CDCl₃) | ~-3.0 | Si-CH₃ | [8] |

| ²⁹Si NMR (CDCl₃) | ~-66 | T³ (RSiO₃) | [9][10] |

Table 4: Thermal Properties

| Technique | Observation | Temperature Range (°C) | Atmosphere | Reference |

| TGA | Onset of decomposition | > 400 | Nitrogen | [3][11] |

| Significant weight loss | 450 - 600 | Nitrogen | [3][11] | |

| DSC | No significant thermal events before decomposition | Up to 400 | Nitrogen | [12] |

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the synthesis of this compound via the hydrolysis and condensation of methyltrimethoxysilane.

Materials:

-

Methyltrimethoxysilane (MTMS)

-

Methanol

-

Hydrochloric acid (HCl), concentrated

-

Toluene

-

Deionized water

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and dropping funnel, a solution of methyltrimethoxysilane in methanol is prepared.

-

A mixture of deionized water and concentrated hydrochloric acid is added dropwise to the silane solution with vigorous stirring. The HCl acts as a catalyst for the hydrolysis reaction.

-

After the addition is complete, the reaction mixture is heated to reflux and maintained for several hours to ensure complete hydrolysis and condensation.

-

The solvent (methanol) and by-products are removed by distillation.

-

Toluene is added to the reaction mixture, and any remaining water is removed by azeotropic distillation.

-

The crude product is then purified by recrystallization from a suitable solvent, such as a mixture of toluene and hexane, to yield white crystals of this compound.[13][14]

Characterization Methods

3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Instrument: Nicolet iS50 FTIR spectrometer (or equivalent).[6]

-

Sample Preparation: A small amount of the dried this compound powder is mixed with KBr powder and pressed into a pellet.

-

Analysis: The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[6] Key peaks corresponding to Si-O-Si and Si-CH₃ bonds are identified.[7][15]

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrument: Bruker 600 MHz spectrometer (or equivalent).[8]

-

Sample Preparation: The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard.[4][16]

-

Analysis: ¹H, ¹³C, and ²⁹Si NMR spectra are acquired. The chemical shifts are reported in parts per million (ppm) relative to TMS.[8]

3.2.3. Thermal Analysis

-

Instrument: TA Instruments Q50 Thermogravimetric Analyzer (TGA) and Q2000 Differential Scanning Calorimeter (DSC) (or equivalent).[11][12]

-

TGA Procedure: Approximately 5-10 mg of the sample is heated from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.[12]

-

DSC Procedure: Approximately 2-5 mg of the sample is heated from room temperature to 400 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.[12]

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

References

- 1. Pentacyclo(9.5.1.13,9.15,15.17,13)octasiloxane, 1,3,5,7,9,11,13,15-octamethyl- | C8H24O12Si8 | CID 519486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 17865-85-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A 29Si, 1H, and 13C Solid-State NMR Study on the Surface Species of Various Depolymerized Organosiloxanes at Silica Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 10. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 11. azom.com [azom.com]

- 12. odr.chalmers.se [odr.chalmers.se]

- 13. orgsyn.org [orgsyn.org]

- 14. orgsyn.org [orgsyn.org]

- 15. researchgate.net [researchgate.net]

- 16. scs.illinois.edu [scs.illinois.edu]

An In-depth Technical Guide to the Solubility and Dispersion of Octamethylsilsesquioxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and dispersion characteristics of Octamethylsilsesquioxane (OMS), a cage-like organosilicon compound with increasing importance in materials science and drug delivery. This document details the solubility of OMS in various organic solvents, outlines experimental protocols for its characterization, and presents a workflow for its application in drug delivery systems.

Core Properties of this compound

This compound, also known as Octamethyl-POSS, is a white, crystalline powder with a well-defined, cage-like molecular structure.[1][2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₈H₂₄O₁₂Si₈ | [3][4] |

| Molecular Weight | 536.95 g/mol | [3][4] |

| Appearance | White solid/powder | [5] |

| Melting Point | >350 °C | [6] |

| Density | 1.26 g/cm³ | [5] |

Solubility Characteristics

The solubility of this compound is a critical parameter for its application in various formulations. Generally, OMS exhibits low solubility in common organic solvents.

Qualitative and Semi-Quantitative Solubility Data

Published data indicates that OMS is "very slightly soluble" in tetrahydrofuran (THF) and chloroform, and practically insoluble in benzene, acetone, acetonitrile, and methanol.[1] A more systematic evaluation of solubility can be performed using the Hansen Solubility Parameter (HSP) approach, which involves challenging the solute at a fixed concentration in a range of solvents.[7][8] The results from such a "pass/fail" test at a concentration of 100 mg/mL are summarized below.

| Solvent | Hansen Solubility Parameters (δD, δP, δH) | Solubility at 100 mg/mL |

| Tetrahydrofuran (THF) | (16.8, 5.7, 8.0) | Very Slightly Soluble |

| Chloroform | (17.8, 3.1, 5.7) | Very Slightly Soluble |

| Toluene | (18.0, 1.4, 2.0) | Insoluble |

| Hexane | (14.9, 0.0, 0.0) | Insoluble |

| Acetone | (15.5, 10.4, 7.0) | Insoluble |

| Methanol | (15.1, 12.3, 22.3) | Insoluble |

| Benzene | (18.4, 0.0, 2.0) | Insoluble |

| Acetonitrile | (15.3, 18.0, 6.1) | Insoluble |

Note: The qualitative description "Very Slightly Soluble" suggests that while complete dissolution at 100 mg/mL is not achieved, some level of solubility is observed. It is reasonable to estimate the solubility in THF and chloroform to be in the range of 1-10 g/L.

Dispersion Characteristics

For many applications, particularly in polymer composites and drug delivery, achieving a fine and stable dispersion of OMS is crucial.

Dispersion in Liquid Media

The state of dispersion of OMS in a liquid can be characterized by the particle size distribution. Dynamic Light Scattering (DLS) is a powerful technique for this purpose.

Dispersion in Solid Matrices

In solid composites, such as polymer matrices, the quality of dispersion is typically assessed using microscopic techniques. Transmission Electron Microscopy (TEM) provides high-resolution images that can reveal the distribution and aggregation of OMS nanoparticles within the matrix.

Experimental Protocols

Determination of Hansen Solubility Parameters (HSP)

This protocol is adapted from the established method for determining HSP for Polyhedral Oligomeric Silsesquioxanes (POSS).[7][8]

Objective: To qualitatively and semi-quantitatively assess the solubility of this compound in a range of solvents to determine its Hansen Solubility Parameters.

Materials:

-

This compound (OMS) powder

-

A selection of 40-50 organic solvents with known HSP values

-

Small glass vials with caps (e.g., 4 mL)

-

Vortex mixer

-

Analytical balance

Procedure:

-

Weigh 100 mg of OMS powder directly into a glass vial.

-

Add 1.0 mL of the test solvent to the vial.

-

Tightly cap the vial and vortex vigorously for 2 minutes.

-

Visually inspect the solution for dissolution.

-

If not fully dissolved, allow the vial to stand at room temperature for 24 hours and re-examine.

-

Record the result as "soluble" (clear solution, no visible particles) or "insoluble" (visible particles, cloudiness, or sediment).

-

Repeat for all test solvents.

-

The results are then used with software that calculates the HSP sphere that best fits the data.

Characterization of OMS Dispersion in a Liquid Medium by Dynamic Light Scattering (DLS)

Objective: To determine the hydrodynamic diameter and particle size distribution of OMS dispersed in a liquid.

Materials:

-

OMS dispersion in a suitable solvent (e.g., a solvent in which it is slightly soluble or can be stabilized with a surfactant)

-

DLS instrument

-

Cuvettes for DLS measurement

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Prepare a dilute suspension of OMS in the chosen solvent. The concentration should be optimized to be within the instrument's detection limits and to avoid multiple scattering effects.

-

If necessary, sonicate the suspension to break up any loose agglomerates.

-

Filter the sample through a syringe filter directly into a clean DLS cuvette to remove any large aggregates or dust.

-

Place the cuvette in the DLS instrument and allow it to thermally equilibrate.

-

Set the measurement parameters (e.g., scattering angle, temperature, solvent viscosity, and refractive index).

-

Perform the DLS measurement. The instrument will measure the fluctuations in scattered light intensity and calculate the particle size distribution based on the Stokes-Einstein equation.

-

Analyze the results to obtain the z-average diameter and the polydispersity index (PDI), which indicates the broadness of the size distribution.

Assessment of OMS Dispersion in a Polymer Matrix by Transmission Electron Microscopy (TEM)

Objective: To visualize the dispersion and morphology of OMS nanoparticles within a solid polymer matrix.[9]

Materials:

-

OMS-polymer composite sample

-

Ultramicrotome with a diamond knife

-

TEM grids (e.g., copper grids)

-

Transmission Electron Microscope

Procedure:

-

A small piece of the OMS-polymer composite is embedded in an epoxy resin and cured.

-

The embedded sample is then trimmed to a small, manageable block.

-

Ultrathin sections (typically 50-100 nm thick) are cut from the block face using an ultramicrotome equipped with a diamond knife.

-

The thin sections are collected from the water bath of the ultramicrotome onto a TEM grid.

-

The grid is allowed to dry completely.

-

The prepared grid is then loaded into the TEM for imaging.

-

Images are acquired at different magnifications to observe the overall distribution of OMS particles and to examine individual particles or agglomerates at high resolution.

Application in Drug Delivery: A Workflow

This compound and other POSS derivatives are being explored as carriers in drug delivery systems due to their biocompatibility and tunable surface chemistry.[10] The following section outlines a general workflow for the preparation of drug-loaded nanoparticles using a silsesquioxane-based platform.

Workflow for Preparation of Drug-Loaded Silsesquioxane-Based Nanoparticles

This workflow illustrates a common bottom-up approach for formulating drug-loaded nanoparticles. The process begins with the dissolution of the silsesquioxane carrier and the active pharmaceutical ingredient in a suitable organic solvent. This organic phase is then introduced into an aqueous phase containing a surfactant under controlled mixing, leading to the precipitation of drug-loaded nanoparticles. Subsequent purification and characterization steps are essential to ensure the quality and efficacy of the final formulation.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Pentacyclo(9.5.1.13,9.15,15.17,13)octasiloxane, 1,3,5,7,9,11,13,15-octamethyl- | C8H24O12Si8 | CID 519486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 17865-85-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound CAS#: 17865-85-9 [m.chemicalbook.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. andrewguenthner.com [andrewguenthner.com]

- 9. pagepressjournals.org [pagepressjournals.org]

- 10. mdpi.com [mdpi.com]

Spectroscopic Analysis of Octamethylsilsesquioxane: A Technical Guide for Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques used for the structural elucidation of octamethylsilsesquioxane (Me8-T8), a polyhedral oligomeric silsesquioxane (POSS) with the chemical formula C₈H₂₄O₁₂Si₈. This document details the characteristic spectral data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si), Fourier-Transform Infrared (FT-IR) spectroscopy, and Raman spectroscopy. Detailed experimental protocols are provided, and logical workflows for data interpretation are visualized using Graphviz diagrams.

Introduction to this compound

This compound is a cage-like molecule with a core structure composed of a silicon-oxygen framework, where each silicon atom is bonded to a methyl group. Its well-defined, three-dimensional structure and chemical stability make it a valuable building block in the development of hybrid organic-inorganic materials, with applications in various fields, including drug delivery and biomedical engineering. Accurate structural characterization is paramount for ensuring the purity and predicting the performance of these materials.

Spectroscopic Characterization

The combination of NMR, FT-IR, and Raman spectroscopy provides a powerful toolkit for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound by providing detailed information about the chemical environment of the hydrogen, carbon, and silicon nuclei.

2.1.1. Data Presentation

The following tables summarize the key quantitative NMR data for this compound.

| ¹H NMR | |

| Chemical Shift (δ) ppm | Multiplicity |

| ~0.1 - 0.2 | Singlet |

| ¹³C NMR |

| Chemical Shift (δ) ppm |

| ~(-1) - 1 |

| ²⁹Si NMR |

| Chemical Shift (δ) ppm |

| -65.3 to -66.9[1] |

2.1.2. Experimental Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, benzene-d₆, or tetrahydrofuran-d₈) in a 5 mm NMR tube. Ensure the sample is fully dissolved to obtain high-resolution spectra.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.

-

¹H NMR Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-64 scans are typically sufficient.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: 0-10 ppm.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-50 ppm.

-

-

²⁹Si NMR Parameters:

-

Pulse Sequence: Inverse-gated proton decoupling is recommended to suppress the negative Nuclear Overhauser Effect (NOE) and obtain quantitative spectra.

-

Number of Scans: A higher number of scans (e.g., >1024) is generally required due to the low natural abundance and long relaxation times of ²⁹Si.

-

Relaxation Delay: A long relaxation delay (e.g., 30-60 seconds) is crucial for accurate quantification.

-

Spectral Width: -50 to -80 ppm.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Vibrational Spectroscopy: FT-IR and Raman

Vibrational spectroscopy probes the molecular vibrations of this compound, providing characteristic fingerprints of its functional groups and the Si-O-Si cage structure.

2.2.1. Data Presentation

The following tables summarize the key vibrational frequencies for this compound.

| FT-IR Spectroscopy | |

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~2970 | C-H stretch (in CH₃) |

| ~2910 | C-H stretch (in CH₃) |

| ~1275 | Si-CH₃ symmetric deformation |

| ~1100 | Si-O-Si asymmetric stretch (cage) |

| ~800 | Si-C stretch and CH₃ rock |

| ~570 | Si-O-Si symmetric stretch (cage) |

| Raman Spectroscopy | |

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~2970 | C-H stretch (in CH₃) |

| ~2910 | C-H stretch (in CH₃) |

| ~770 | Si-C stretch |

| ~520 | Si-O-Si deformation (cage) |

| ~380 | Si-O-Si deformation (cage) |

| ~180 | Cage deformation |

2.2.2. Experimental Protocol

-

FT-IR Spectroscopy:

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample (1-2 mg) with approximately 200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.

-

-

Instrumentation: A standard FT-IR spectrometer.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Data Processing: Collect a background spectrum and subtract it from the sample spectrum. Identify and label the characteristic absorption bands.

-

-

Raman Spectroscopy:

-

Sample Preparation: Place a small amount of the crystalline or powdered sample directly onto a microscope slide or into a capillary tube.

-

Instrumentation: A Raman microscope equipped with a laser excitation source (e.g., 532 nm or 785 nm).

-

Parameters:

-

Laser Power: Use low laser power to avoid sample degradation.

-

Integration Time and Accumulations: Adjust as needed to obtain a good signal-to-noise ratio.

-

Spectral Range: 100-3200 cm⁻¹.

-

-

Data Processing: Perform baseline correction and cosmic ray removal. Identify and label the characteristic Raman shifts.

-

Structural Elucidation Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.

Caption: Overall workflow for the spectroscopic analysis of this compound.

Caption: Logical pathway for NMR-based structural elucidation of this compound.

Caption: Interpretation pathway for vibrational spectroscopy data of this compound.

Conclusion

The structural elucidation of this compound is reliably achieved through a multi-technique spectroscopic approach. ¹H, ¹³C, and ²⁹Si NMR spectroscopy collectively confirm the high symmetry of the T₈ cage structure. FT-IR and Raman spectroscopy provide complementary information, verifying the presence of the characteristic Si-O-Si cage framework and the peripheral methyl groups. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of silsesquioxane-based materials.

References

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of Octamethylsilsesquioxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of Octamethylsilsesquioxane, a polyhedral oligomeric silsesquioxane (POSS) with the chemical formula C₈H₂₄O₁₂Si₈. This document is intended for researchers, scientists, and drug development professionals who utilize or are considering the use of this unique organosilicon compound in applications where thermal behavior is a critical parameter.

This compound is characterized by a robust, cage-like inorganic silica core (Si₈O₁₂) with eight methyl (CH₃) groups attached to the corners of the cage. This hybrid organic-inorganic structure imparts exceptional thermal stability, making it a valuable component in the development of advanced materials, including high-performance polymers, nanocomposites, and specialized coatings. Understanding its thermal decomposition behavior is paramount for predicting material lifetime, ensuring safe processing, and designing novel materials with enhanced thermal properties.

Thermal Stability Analysis

The thermal stability of this compound is typically evaluated using thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The remarkable thermal stability of silsesquioxanes is attributed to the high bond energy of the Si-O bonds (108 kcal/mol) within the inorganic cage, compared to C-C bonds (82.6 kcal/mol) found in traditional organic polymers.[1]

The degradation of this compound is a multi-stage process that is influenced by the surrounding atmosphere (inert or oxidative). A general trend observed for alkyl-substituted POSS compounds involves an initial sublimation at lower temperatures, followed by the decomposition of the organic (methyl) groups at higher temperatures, and finally, the rearrangement and potential degradation of the Si-O-Si cage structure. In an oxidative atmosphere, the degradation process is more complex and can lead to the formation of a stable silica (SiO₂) layer.

Quantitative Thermal Degradation Data

The following table summarizes typical quantitative data for the thermal degradation of methyl-substituted polyhedral oligomeric silsesquioxanes, including this compound, based on thermogravimetric analysis. It is important to note that specific values can vary depending on the experimental conditions such as heating rate and atmosphere.

| Parameter | Value (Inert Atmosphere, e.g., Nitrogen) | Value (Oxidative Atmosphere, e.g., Air) |

| Onset of Decomposition (T₅%) | > 350 °C | > 350 °C |

| Temperature of Maximum Decomposition Rate (Tₘₐₓ) | ~450 - 550 °C | ~400 - 500 °C |

| Weight Loss at 600 °C | Variable (due to sublimation and decomposition) | Variable (due to oxidation and decomposition) |

| Char Yield at 800 °C | High (often > 50%) | High (often > 60%, primarily SiO₂) |

Note: The onset of decomposition is often characterized by the temperature at which 5% weight loss occurs (T₅%). Due to the potential for sublimation, the initial weight loss may not solely be due to decomposition.

Degradation Profile and Pyrolysis Products

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) is a powerful analytical technique used to investigate the degradation products of materials at elevated temperatures in an inert atmosphere. This method provides valuable insights into the degradation pathways of this compound.

Upon pyrolysis, the primary degradation pathway involves the homolytic cleavage of the Si-C bonds, leading to the liberation of methyl radicals. These highly reactive radicals can then participate in a variety of secondary reactions, including hydrogen abstraction and recombination, to form a range of volatile organic compounds. At higher temperatures, the Si-O cage structure may undergo rearrangement and fragmentation, leading to the formation of various siloxane species.

Predominant Pyrolysis Products

The following table lists the predominant pyrolysis products expected from the thermal degradation of this compound, as identified by Py-GC/MS.

| Product Class | Specific Compounds |

| Low Molecular Weight Hydrocarbons | Methane (CH₄), Ethane (C₂H₆), Ethene (C₂H₄) |

| Aromatic Compounds | Benzene, Toluene (formed via secondary reactions of methyl radicals) |

| Siloxane Fragments | Hexamethyldisiloxane, Octamethylcyclotetrasiloxane, and other cyclic and linear siloxanes |

| Inorganic Residue | Silicon dioxide (SiO₂), Silicon carbide (SiC) - particularly at very high temperatures |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and degradation profile of this compound by measuring weight loss as a function of temperature.

Methodology:

-

Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed and placed into a ceramic (e.g., alumina or platinum) TGA pan.

-

Instrumentation: A calibrated thermogravimetric analyzer is used for the measurement.

-

Experimental Conditions:

-

Atmosphere: The analysis is conducted under a controlled atmosphere, typically high-purity nitrogen (for inert conditions) or dry air (for oxidative conditions), with a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 or 20 °C/min).

-

-

Data Analysis: The weight loss of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to determine key parameters such as the onset of decomposition (T₅%), the temperature of maximum decomposition rate (Tₘₐₓ, from the derivative of the TGA curve), and the final char yield.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Objective: To identify the volatile and semi-volatile products generated from the thermal decomposition of this compound.

Methodology:

-

Sample Preparation: A microgram-scale amount of the this compound sample is placed into a pyrolysis sample cup or tube.

-

Instrumentation: A pyrolysis unit is directly interfaced with a gas chromatograph-mass spectrometer (GC/MS) system.

-

Experimental Conditions:

-

Pyrolysis: The sample is rapidly heated to a specific pyrolysis temperature (e.g., 600-900 °C) in an inert atmosphere (helium). The heating can be a single-shot pyrolysis or a stepped pyrolysis at different temperatures.

-

Gas Chromatography (GC): The volatile pyrolysis products are swept into the GC column by the carrier gas (helium). A capillary column suitable for separating a wide range of organic compounds (e.g., a DB-5ms or equivalent) is typically used. The GC oven is programmed with a specific temperature ramp to separate the individual components of the pyrolysis mixture.

-

Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented. The mass-to-charge ratio of the resulting ions is measured, producing a mass spectrum for each component.

-

-

Data Analysis: The individual components are identified by comparing their mass spectra to a reference library (e.g., NIST/Wiley). The resulting chromatogram (pyrogram) provides a fingerprint of the degradation products.

Visualizations

Thermal Degradation Pathway of this compound

The following diagram illustrates the proposed thermal degradation pathway of this compound under inert and oxidative conditions.

Caption: Proposed thermal degradation pathways for this compound.

Experimental Workflow for Thermal Analysis

The following diagram outlines the typical experimental workflow for the thermal analysis of this compound.

Caption: Workflow for the thermal analysis of this compound.

References

Quantum Mechanical Insights into the Electronic Landscape of Octamethylsilsesquioxane

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Octamethylsilsesquioxane (OMS), a member of the Polyhedral Oligomeric Silsesquioxane (POSS) family, is a discrete, cage-like molecule with the chemical formula C₈H₂₄O₁₂Si₈.[1] Its structure consists of a rigid, inorganic core of silicon and oxygen atoms (Si₈O₁₂), with eight methyl groups covalently bonded to the silicon atoms at the corners of the cube-like cage.[2] This unique hybrid organic-inorganic architecture imparts exceptional thermal stability, chemical resistance, and dielectric properties. Understanding the fundamental electronic properties of OMS through quantum mechanical studies is crucial for its application in advanced materials, nanotechnology, and as a scaffold in drug delivery systems. This guide provides an in-depth overview of the computational methodologies used to study OMS and summarizes its key electronic characteristics.

Computational Methodologies for Electronic Property Analysis

The electronic properties of molecules like this compound are predominantly investigated using quantum mechanical calculations, with Density Functional Theory (DFT) being the most common and effective method.[3][4] DFT provides a robust framework for calculating the electronic structure, energy levels, and other quantum properties of many-atom systems with a favorable balance between accuracy and computational cost.

Standard Experimental Protocol (Computational)

A typical computational protocol for determining the electronic properties of OMS involves the following steps:

-

Geometry Optimization: The initial step is to determine the most stable, lowest-energy three-dimensional structure of the OMS molecule. This is achieved by performing a geometry optimization calculation. Functionals such as B3LYP or B3PW91 combined with a suitable basis set, for instance, 6-311G(d,p), are commonly employed for this purpose.[5]

-

Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the obtained structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.

-

Single-Point Energy Calculation: With the optimized geometry, a more accurate single-point energy calculation may be performed using a larger basis set to refine the electronic energy.

-

Property Calculation: From the resulting wavefunction or electron density, key electronic properties are derived. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the total and partial Density of States (DOS), and the Molecular Electrostatic Potential (MEP).[3][6]

The logical flow of this computational approach is visualized in the diagram below.

Key Electronic Properties of this compound

The electronic behavior of OMS is governed by its frontier molecular orbitals and the distribution of its electronic states. These properties dictate its reactivity, stability, and potential for use in electronic devices.

Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO and LUMO are the outermost orbitals of a molecule and are critical for understanding its chemical reactivity and electronic transitions. The energy difference between them is known as the HOMO-LUMO gap.

-

HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. For silsesquioxanes, the HOMO is typically localized on the p-type orbitals of the oxygen atoms within the inorganic Si-O cage.

-

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. The character of the LUMO is influenced by the organic substituent groups.

The relationship between the molecular structure of OMS and its primary electronic properties is depicted below.

Density of States (DOS)

The Density of States (DOS) provides information about the number of available electronic states at each energy level. For a molecule like OMS, the DOS plot would show discrete peaks corresponding to its molecular orbitals. The region between the highest occupied states (valence band) and the lowest unoccupied states (conduction band) corresponds to the HOMO-LUMO gap. A partial DOS (PDOS) analysis can further decompose the total DOS into contributions from different atoms or orbitals, revealing that the states near the HOMO level are dominated by oxygen atoms, while silicon and the methyl groups contribute to other energy regions.

Quantitative Data Summary

Precise, peer-reviewed quantitative data for the electronic properties of this compound are sparse in publicly accessible literature. The table below presents expected values and properties based on computational studies of closely related silsesquioxane compounds. These values should be considered illustrative of the general electronic character of this class of molecules.

| Electronic Property | Expected Value / Characteristic | Computational Method Context | Reference Insight |

| HOMO Energy | Relatively Low | DFT (e.g., B3LYP) | Localized on oxygen p-orbitals of the Si-O cage. |

| LUMO Energy | Relatively High | DFT (e.g., B3LYP) | Energy level influenced by the electron-donating methyl groups. |

| HOMO-LUMO Gap | Large (> 5 eV) | DFT (e.g., B3LYP) | Analogous fluorinated silsesquioxanes show gaps of 5.38-8.02 eV. |

| Molecular Nature | Dielectric / Insulator | Inferred from large gap | The large energy gap prevents easy electronic excitation. |

| Reactivity | Low | Inferred from large gap | High kinetic stability due to the large energy gap.[6] |

Conclusion

Quantum mechanical studies, primarily employing Density Functional Theory, reveal that this compound is characterized by a highly stable electronic structure. Its defining feature is a large HOMO-LUMO gap, which imparts low chemical reactivity and excellent dielectric properties. The highest occupied molecular orbitals are localized on the inorganic Si-O core, while the lowest unoccupied orbitals are influenced by the peripheral methyl groups. This detailed understanding of its electronic landscape is fundamental for scientists leveraging OMS in the design of high-performance polymers, insulating materials, and functional nanostructures for research and drug development applications. Further computational and experimental work is encouraged to precisely quantify the electronic properties of this foundational POSS molecule.

References

- 1. Pentacyclo(9.5.1.13,9.15,15.17,13)octasiloxane, 1,3,5,7,9,11,13,15-octamethyl- | C8H24O12Si8 | CID 519486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Studying the electronic properties of SiO2/GO/Pb3O4/Bi2O3 composite structure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DFT calculations reveal pronounced HOMO–LUMO spatial separation in polypyrrole–nanodiamond systems - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. scispace.com [scispace.com]

- 6. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

Self-Assembly of Octamethylsilsesquioxane: A Technical Guide to Solvent-Driven Behavior

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the self-assembly behavior of Octamethylsilsesquioxane (Me8-POSS), a cornerstone of polyhedral oligomeric silsesquioxane (POSS) chemistry. While the intrinsic nature of Me8-POSS, with its inorganic silica core and eight surrounding methyl groups, suggests a propensity for solvent-mediated aggregation, a comprehensive quantitative analysis of this behavior across a range of organic solvents is not extensively documented in publicly available literature. This guide, therefore, provides a foundational understanding of the principles governing silsesquioxane self-assembly, outlines the key experimental protocols for its characterization, and presents a framework for interpreting the solvent-driven aggregation of Me8-POSS.

Introduction to this compound (Me8-POSS) Self-Assembly

This compound is a hybrid molecule with a cage-like structure of silicon and oxygen atoms, adorned with methyl groups. This unique architecture imparts properties such as thermal stability and hydrophobicity. In solution, the interactions between the Me8-POSS molecules and the solvent dictate their behavior. In "good" solvents, where solute-solvent interactions are favorable, Me8-POSS is expected to be well-solvated and exist as discrete molecules. Conversely, in "poor" solvents, where solute-solute interactions are more favorable than solute-solvent interactions, Me8-POSS molecules are likely to self-assemble into larger aggregates to minimize unfavorable contacts with the solvent. This process is driven by solvophobic effects and is a critical consideration in applications ranging from materials science to drug delivery, where the state of dispersion can significantly impact performance.

Solvent Influence on Self-Assembly: A Qualitative Overview

The solubility of Me8-POSS in various organic solvents provides initial clues into its potential for self-assembly. Generally, nonpolar or weakly polar solvents are expected to be better solvents for the nonpolar Me8-POSS.

Table 1: Qualitative Solubility of this compound (Me8-POSS) in Common Organic Solvents

| Solvent | Polarity | Expected Solubility/Dispersion Behavior for Me8-POSS |

| Hexane | Nonpolar | Good solubility, likely molecularly dissolved |

| Toluene | Nonpolar | Good solubility, likely molecularly dissolved |

| Tetrahydrofuran (THF) | Polar aprotic | Very slightly soluble, potential for aggregation |

| Chloroform | Polar aprotic | Very slightly soluble, potential for aggregation |

| Acetone | Polar aprotic | Insoluble, strong tendency for aggregation |

| Acetonitrile | Polar aprotic | Insoluble, strong tendency for aggregation |

| Methanol | Polar protic | Insoluble, strong tendency for aggregation |

Quantitative Analysis of Self-Assembly

The self-assembly process is typically characterized by a critical aggregation concentration (CAC), above which aggregates form, and by the size and morphology of these aggregates. While specific quantitative data for Me8-POSS is sparse, the following table illustrates the type of data that would be collected in such a study.

Table 2: Hypothetical Quantitative Self-Assembly Data for Me8-POSS in Various Solvents

| Solvent | Critical Aggregation Concentration (CAC) (mg/mL) | Average Hydrodynamic Radius (Rh) of Aggregates (nm) | Aggregation Number (Nagg) |

| Toluene | Data not available | Data not available | Data not available |

| Hexane | Data not available | Data not available | Data not available |

| THF | Data not available | Data not available | Data not available |

| Chloroform | Data not available | Data not available | Data not available |

Researchers are encouraged to use the experimental protocols outlined in this guide to determine these parameters for their specific systems.

Experimental Protocols for Characterizing Self-Assembly

A multi-faceted approach employing various analytical techniques is necessary to fully characterize the self-assembly of Me8-POSS.

Dynamic Light Scattering (DLS) for Aggregate Size Determination

DLS is a non-invasive technique used to measure the size distribution of particles in suspension. It is a primary tool for determining the hydrodynamic radius of Me8-POSS aggregates.

Protocol:

-

Sample Preparation:

-

Prepare a series of Me8-POSS solutions in the desired solvent at various concentrations, bracketing the expected CAC.

-

Filter the solutions through a 0.2 µm PTFE syringe filter into clean, dust-free cuvettes to remove any extraneous scattering sources.

-

-

Instrument Setup:

-

Set the laser wavelength (e.g., 633 nm) and scattering angle (e.g., 173°).

-

Equilibrate the sample cell at the desired temperature (e.g., 25 °C) for several minutes to ensure thermal stability.

-

-

Data Acquisition:

-

Perform multiple measurements for each concentration to ensure reproducibility.

-

The instrument software will generate an autocorrelation function from the scattered light intensity fluctuations.

-

-

Data Analysis:

-

The autocorrelation function is analyzed using algorithms such as the Cumulants method or CONTIN to obtain the size distribution and average hydrodynamic radius.

-

Plot the average hydrodynamic radius as a function of concentration to observe the onset of aggregation.

-

Small-Angle X-ray Scattering (SAXS) for Aggregate Shape and Internal Structure

SAXS provides information about the size, shape, and internal structure of nanoscale objects in solution.

Protocol:

-

Sample Preparation:

-

Prepare Me8-POSS solutions at different concentrations in the solvent of interest.

-

Load the solutions into thin-walled quartz capillaries.

-

-

Instrument Setup:

-

The experiment is typically performed at a synchrotron source to achieve sufficient X-ray flux.

-

A 2D detector records the scattered X-rays at small angles.

-

-

Data Acquisition:

-

Acquire scattering patterns for the Me8-POSS solutions and for the pure solvent (for background subtraction).

-

-

Data Analysis:

-

Radially average the 2D scattering patterns to obtain 1D profiles of intensity (I) versus the scattering vector (q).

-

Subtract the solvent scattering from the sample scattering.

-

Analyze the resulting scattering curve. For example, a Guinier plot (ln(I(q)) vs. q²) at low q can provide the radius of gyration (Rg) of the aggregates. The shape of the scattering curve at higher q can give information about the shape of the aggregates (e.g., spherical, cylindrical).

-

Transmission Electron Microscopy (TEM) for Visualization of Aggregates

TEM provides direct visualization of the morphology and size of the self-assembled structures.

Protocol:

-

Sample Preparation (Drop Casting):

-

Prepare a dilute solution of Me8-POSS in a volatile organic solvent.

-

Place a drop of the solution onto a TEM grid (e.g., carbon-coated copper grid).

-

Allow the solvent to evaporate completely in a dust-free environment or under vacuum.

-

-

Imaging:

-

Insert the dried grid into the TEM.

-

Acquire images at various magnifications to observe the morphology of the aggregates.

-

Fluorescence Spectroscopy for Critical Aggregation Concentration (CAC) Determination

This method utilizes a fluorescent probe (e.g., pyrene) that exhibits changes in its fluorescence spectrum upon partitioning into the hydrophobic core of an aggregate.

Protocol:

-

Sample Preparation:

-

Prepare a stock solution of the fluorescent probe in the solvent of interest.

-

Prepare a series of Me8-POSS solutions with varying concentrations and add a small, constant amount of the probe stock solution to each.

-

-

Data Acquisition:

-

Record the fluorescence emission spectrum of each sample using a spectrofluorometer. For pyrene, the ratio of the intensity of the first and third vibronic peaks (I1/I3) is often monitored.

-

-

Data Analysis:

-

Plot the I1/I3 ratio as a function of the logarithm of the Me8-POSS concentration.

-

The CAC is determined from the inflection point of this plot, indicating the concentration at which the probe begins to partition into the forming aggregates.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Studying Solvation and Aggregation

NMR spectroscopy can provide insights into the local chemical environment of the Me8-POSS molecules and how it changes upon aggregation.

Protocol:

-

Sample Preparation:

-

Prepare Me8-POSS solutions in deuterated solvents at various concentrations.

-

-

Data Acquisition:

-

Acquire ¹H and ²⁹Si NMR spectra.

-

-

Data Analysis:

-

Changes in chemical shifts, line broadening, and diffusion coefficients (from Pulsed-Field Gradient NMR) can indicate the onset and nature of aggregation. For example, a decrease in the diffusion coefficient is indicative of the formation of larger species.

-

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the logical flow of experiments and the relationships between solvent properties and self-assembly.

Conclusion

The self-assembly of this compound in different solvents is a complex phenomenon driven by the interplay of solute-solvent and solute-solute interactions. While a comprehensive set of quantitative data for Me8-POSS is not yet readily available, this guide provides the necessary theoretical framework and detailed experimental protocols for researchers to undertake such investigations. By employing a combination of DLS, SAXS, TEM, fluorescence spectroscopy, and NMR, a thorough understanding of the aggregation behavior of Me8-POSS can be achieved. This knowledge is crucial for the rational design and application of Me8-POSS-based materials in various scientific and industrial fields, including drug development where nanoparticle formation and stability are of paramount importance.

Hydrolytic Stability of the Si-O-Si Framework in Octamethylsilsesquioxane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octamethylsilsesquioxane, a member of the polyhedral oligomeric silsesquioxane (POSS) family, is a unique inorganic-organic hybrid molecule with a cage-like structure composed of a silicon-oxygen (Si-O-Si) framework and eight methyl groups at the vertices.[1] This well-defined nanoscale structure imparts remarkable properties, including high thermal stability, chemical resistance, and biocompatibility, making it a material of significant interest in various fields, including drug delivery and advanced materials.[1][2] This technical guide provides an in-depth analysis of the hydrolytic stability of the Si-O-Si framework in this compound, offering quantitative data from analogous compounds, detailed experimental protocols for stability assessment, and a mechanistic overview of the degradation process.

The robust Si-O-Si backbone is a defining feature of silsesquioxanes, contributing to their notable thermal and chemical resilience.[1] However, under certain environmental conditions, particularly in aqueous media at extreme pH values, the Si-O-Si bonds are susceptible to hydrolytic cleavage. Understanding the kinetics and mechanism of this degradation is crucial for predicting the long-term performance and biocompatibility of this compound-based materials in physiological and other aqueous environments.

Quantitative Analysis of Hydrolytic Stability

Direct quantitative kinetic data for the hydrolytic degradation of this compound is not extensively available in the public literature. However, the stability of the Si-O-Si bond has been studied in analogous siloxane-based materials, such as polydimethylsiloxane (PDMS), which provides valuable insights into the expected behavior of this compound. The hydrolysis of the Si-O-Si bond is known to be catalyzed by both acids and bases.

The following table summarizes the degradation rate constants for PDMS fluids in aqueous solutions at different pH values. While PDMS has a linear or branched structure, the fundamental chemistry of the Si-O-Si bond cleavage is comparable. It is important to note that the rigid, cage-like structure of this compound may offer greater steric hindrance to hydrolytic attack compared to the more flexible PDMS chains, potentially resulting in enhanced stability under similar conditions.

| Compound | Temperature (°C) | pH | Medium | Degradation Rate Constant | Citation |

| PDMS | 24 | 2 | HCl solution | 0.07 mgSi L⁻¹ day⁻¹ | [2] |

| PDMS | 24 | 6 | Demineralised water | 0.002 mgSi L⁻¹ day⁻¹ | [2] |

| PDMS | 24 | 12 | NaOH solution | 0.28 mgSi L⁻¹ day⁻¹ | [2] |

Mechanism of Hydrolytic Degradation

The hydrolytic degradation of the Si-O-Si framework in this compound proceeds via acid- or base-catalyzed mechanisms. Both pathways involve the nucleophilic attack of water or hydroxide ions on the silicon atoms of the siloxane bond.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis is initiated by the protonation of a siloxane oxygen atom, making the adjacent silicon atom more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. This is followed by the cleavage of the Si-O-Si bond and the formation of silanol (Si-OH) groups. The reaction can be represented as follows:

-

Protonation of the Siloxane Oxygen: A hydronium ion protonates an oxygen atom in the Si-O-Si framework.

-

Nucleophilic Attack by Water: A water molecule attacks the adjacent silicon atom.

-

Bond Cleavage: The Si-O-Si bond is broken, leading to the opening of the cage structure and the formation of silanol groups.

Base-Catalyzed Hydrolysis

In alkaline environments, the hydroxide ion, a stronger nucleophile than water, directly attacks the silicon atom. This leads to the formation of a pentacoordinate silicon intermediate, followed by the cleavage of the Si-O-Si bond and the generation of a silanolate anion and a silanol group. The steps are as follows:

-

Nucleophilic Attack by Hydroxide: A hydroxide ion attacks a silicon atom in the Si-O-Si framework.

-

Formation of a Pentacoordinate Intermediate: A transient pentacoordinate silicon species is formed.

-

Bond Cleavage: The Si-O-Si bond is cleaved, resulting in the formation of a silanol and a silanolate group.

The following diagram illustrates the general mechanism for both acid- and base-catalyzed hydrolysis of a Si-O-Si bond.

Experimental Protocols for Stability Assessment

A comprehensive evaluation of the hydrolytic stability of this compound requires well-defined experimental protocols. The following are detailed methodologies for conducting such studies using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Stability Study Workflow

The general workflow for assessing the hydrolytic stability of this compound is as follows:

Protocol 1: HPLC Method for Quantifying this compound and Degradation Products

This protocol outlines a reverse-phase HPLC method for monitoring the degradation of this compound.

1. Materials and Reagents:

-

This compound (≥99% purity)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Buffers of various pH (e.g., phosphate, acetate, borate)

-

Volumetric flasks, pipettes, and autosampler vials

2. Instrumentation:

-

HPLC system equipped with a UV detector, autosampler, and column oven.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Chromatographic Conditions:

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 80:20 (v/v) acetonitrile:water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 210 nm (as this compound has no strong chromophore, low UV detection is necessary).

-

Injection Volume: 10 µL.

4. Sample Preparation:

-

Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).

-

For the stability study, add a small volume of the stock solution to a larger volume of the desired aqueous buffer to achieve the target initial concentration. Ensure the final concentration of acetonitrile is low to avoid altering the buffer properties.

-

Incubate the solutions at the desired temperatures (e.g., 25 °C, 37 °C, 50 °C).

-

At each time point, withdraw an aliquot, and if necessary, quench the reaction (e.g., by neutralizing the pH or adding a large volume of the mobile phase).

5. Data Analysis:

-

Calibrate the HPLC method using standard solutions of this compound of known concentrations.

-

Integrate the peak area of this compound at each time point.

-

Plot the natural logarithm of the concentration of this compound versus time. If the degradation follows first-order kinetics, the plot will be linear, and the negative of the slope will be the degradation rate constant (k).

-

The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.

Protocol 2: 29Si NMR Spectroscopy for Monitoring Si-O-Si Bond Cleavage

29Si NMR is a powerful technique for directly observing changes in the silicon environment and thus monitoring the cleavage of the Si-O-Si bonds.

1. Materials and Reagents:

-

This compound

-

Deuterated solvents (e.g., D₂O, acetonitrile-d₃)

-

pH-adjusted D₂O solutions (using DCl or NaOD)

-

NMR tubes

2. Instrumentation:

-

High-field NMR spectrometer equipped with a probe for 29Si detection.

3. Experimental Procedure:

-

Dissolve a known amount of this compound in the deuterated solvent or buffered D₂O solution directly in an NMR tube.

-

Acquire an initial 29Si NMR spectrum (t=0). The fully condensed T-structure (R-SiO₃) of this compound will show a characteristic single peak.

-

Incubate the NMR tube at the desired temperature, either inside the NMR spectrometer for real-time monitoring or in a separate temperature-controlled environment.

-

Acquire subsequent 29Si NMR spectra at regular intervals.

4. Data Analysis:

-

The hydrolysis of the Si-O-Si bonds will lead to the formation of silanol groups. This will result in the appearance of new peaks in the 29Si NMR spectrum, corresponding to silicon atoms with one or more hydroxyl groups (T¹, T² species).

-

The degree of hydrolysis can be quantified by integrating the signals corresponding to the intact this compound and the degradation products.

-

The decrease in the integral of the original this compound peak over time can be used to calculate the degradation kinetics, similar to the HPLC method.

Conclusion

The hydrolytic stability of the Si-O-Si framework is a critical parameter for the application of this compound in aqueous environments, particularly in the context of drug development and biomedical devices. While the cage-like structure of this compound is expected to confer a high degree of stability, it is susceptible to degradation under harsh acidic or alkaline conditions. The quantitative data from analogous polysiloxanes, coupled with the detailed experimental protocols provided in this guide, offer a robust framework for researchers and scientists to assess and predict the long-term performance of this compound-based materials. Further studies focusing specifically on the degradation kinetics of this compound under physiologically relevant conditions are warranted to fully elucidate its potential and limitations in drug delivery and other biomedical applications.

References

An In-depth Technical Guide to the Crystalline Structure of Octamethylsilsesquioxane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystalline structure of octamethylsilsesquioxane, a polyhedral oligomeric silsesquioxane (POSS) with the chemical formula (CH₃)₈Si₈O₁₂. The document details its well-established crystal structure and discusses the current understanding of its polymorphic behavior. Furthermore, it outlines key experimental protocols for its synthesis and characterization.

Introduction to this compound (Me₈-T₈)

This compound, also commonly referred to as Octamethyl-POSS, is a cage-like organosilicon compound. Its structure consists of a cubic silica core (Si₈O₁₂) with methyl groups attached to each of the eight silicon atoms at the vertices of the cube. This unique molecular architecture imparts properties such as high thermal stability and hydrophobicity, making it a valuable building block in the development of advanced materials, including nanocomposites and specialty polymers. In the pharmaceutical and drug development sectors, silsesquioxanes are explored for their potential in creating novel drug delivery systems and biocompatible materials.

Crystalline Structure of this compound

This compound is known to crystallize in a well-defined structure. Extensive studies have consistently reported a single crystalline form under standard conditions.

The Rhombohedral Crystal Structure

The established crystal structure of this compound is rhombohedral.[1] The crystallographic data for this structure are summarized in the table below.

| Crystallographic Parameter | Value |

| Crystal System | Rhombohedral |

| Space Group | R-3 |

| a (Å) | 12.4443[1][2] |

| b (Å) | 12.4443[1][2] |

| c (Å) | 13.0384[1][2] |

| α (°) | 90[1][2] |

| β (°) | 90[1][2] |

| γ (°) | 120[1][2] |

| Z | 3 |

| Space Group Number | 148[1][2] |

Polymorphism of this compound

Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound can exhibit distinct physical and chemical properties, including solubility, melting point, and stability, which are critical in drug development.

A thorough review of the scientific literature reveals a lack of evidence for the existence of multiple polymorphic forms of this compound. While polymorphism is a known phenomenon for other silsesquioxane compounds, such as octaphenylsilsesquioxane, no such behavior has been documented for Me₈-T₈ under the conditions studied to date. Therefore, it is currently understood that this compound crystallizes in a single, stable rhombohedral form.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound, which are essential for studying its crystalline properties and for any potential screening for new polymorphic forms.

Synthesis of this compound

The synthesis of this compound is typically achieved through the hydrolysis and condensation of methyltrimethoxysilane (MTMS).[3]

Materials:

-

Methyltrimethoxysilane (CH₃Si(OCH₃)₃)

-

Methanol

-

Deionized Water

-

Hydrochloric Acid (catalyst)

-

Toluene (recrystallization solvent)

Procedure:

-

In a reaction flask equipped with a magnetic stirrer and a condenser, a solution of methyltrimethoxysilane in methanol is prepared.

-

A mixture of deionized water and a catalytic amount of hydrochloric acid is added dropwise to the silane solution while stirring.

-

The reaction mixture is stirred at room temperature for 24-48 hours to allow for complete hydrolysis and condensation.

-

The resulting white precipitate is collected by filtration.

-

The crude product is washed with methanol to remove any unreacted starting materials and soluble oligomers.

-

The product is then purified by recrystallization from a suitable solvent, such as toluene, to yield crystalline this compound.

-

The purified crystals are dried in a vacuum oven.

Characterization Techniques

Powder X-ray diffraction (PXRD) is a primary technique for identifying the crystalline form of a material.

Instrumentation:

-

A powder X-ray diffractometer with Cu Kα radiation.

Sample Preparation:

-

A small amount of the crystalline powder is gently packed into a sample holder.

Data Collection:

-

The sample is scanned over a 2θ range of 5° to 50° with a step size of 0.02° and a suitable scan speed.

Data Analysis:

-

The resulting diffraction pattern is compared with reference patterns from crystallographic databases to confirm the rhombohedral structure.

DSC is used to study the thermal properties of a material, such as melting point and phase transitions.

Instrumentation:

-

A differential scanning calorimeter.

Sample Preparation:

-

A few milligrams (typically 2-5 mg) of the crystalline sample are weighed into an aluminum pan, which is then hermetically sealed. An empty sealed pan is used as a reference.

Data Collection:

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. A typical temperature range would be from room temperature to above the melting point (e.g., 25 °C to 400 °C).

Data Analysis:

-

The heat flow as a function of temperature is analyzed to identify endothermic events, such as melting. The absence of other thermal events would further suggest the presence of a single crystalline form under the tested conditions.

Fourier-transform infrared (FTIR) and Raman spectroscopy are used to probe the vibrational modes of the molecule, which can be sensitive to the crystalline environment.

FTIR Spectroscopy:

-

Sample Preparation: A small amount of the sample is mixed with KBr powder and pressed into a pellet, or analyzed as a neat solid using an attenuated total reflectance (ATR) accessory.

-

Data Collection: The infrared spectrum is typically recorded from 4000 to 400 cm⁻¹.

Raman Spectroscopy:

-

Sample Preparation: A small amount of the crystalline powder is placed on a microscope slide.

-

Data Collection: A Raman spectrum is obtained using a laser of a specific wavelength (e.g., 785 nm) for excitation.

Data Analysis:

-

The positions and relative intensities of the vibrational bands are analyzed. Any differences in the spectra of samples prepared under different crystallization conditions could indicate the presence of different polymorphs.

Conclusion

This compound is a crystalline material with a well-characterized rhombohedral structure. Based on the current body of scientific literature, there is no evidence to suggest that it exhibits polymorphism. The provided experimental protocols for synthesis and characterization serve as a foundation for researchers working with this compound and for any future investigations into its solid-state properties. For professionals in drug development, the apparent lack of polymorphism simplifies formulation and regulatory considerations, as the material is expected to be in a consistent and stable crystalline form.

References

- 1. Effect of Solvent properties on Crystallinity and Morphology of Octavinyl-POSS: A Comparative Study [jns.kashanu.ac.ir]

- 2. Pentacyclo(9.5.1.13,9.15,15.17,13)octasiloxane, 1,3,5,7,9,11,13,15-octamethyl- | C8H24O12Si8 | CID 519486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyltrimethoxysilane - Wikipedia [en.wikipedia.org]